Bryonamide B
Overview
Description
Bryonamide B is a natural product isolated from the plant Bryonia dioica. It is a primary metabolite of this plant and has been shown to possess various bioactive properties, including anti-inflammatory and anti-tumor effects . The molecular formula of this compound is C10H13NO4, and it has a molecular weight of 211.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bryonamide B can be synthesized through various organic synthesis methods. One common approach involves the use of benzoic acid derivatives. The preparation typically involves the following steps:
Esterification: Methyl benzoate is reacted with sodium hydroxide and ethanol under reflux conditions to form the corresponding sodium salt.
Hydrolysis: The sodium salt is then hydrolyzed with hydrochloric acid to yield benzoic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Bryonia dioica plants. The extraction process includes:
Harvesting: Bryonia dioica plants are harvested and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Bryonamide B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Bryonamide B has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bryonamide B involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Inhibition of Inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Induction of Apoptosis: It induces apoptosis in tumor cells by activating caspase pathways and promoting cell death.
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Bryonamide A: Another metabolite isolated from Bryonia dioica with similar bioactive properties.
Cucurbitacin B: A triterpenoid compound with anti-inflammatory and anti-tumor effects, isolated from various Cucurbitaceae family plants.
Uniqueness of Bryonamide B: this compound is unique due to its specific molecular structure and the combination of bioactive properties it exhibits. While similar compounds like Bryonamide A and Cucurbitacin B share some properties, this compound’s distinct molecular interactions and pathways make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-6-7(2-3-8(9)13)10(14)11-4-5-12/h2-3,6,12-13H,4-5H2,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMYVMZSGKUWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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